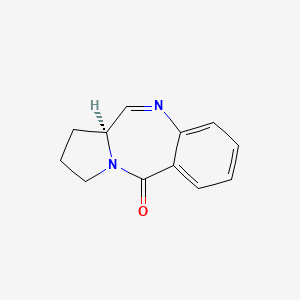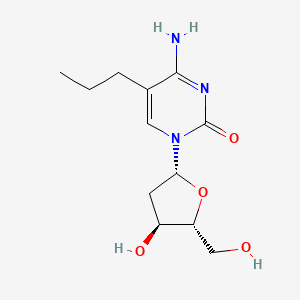
2'-Deoxy-5-propylcytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-5-propylcytidine is a synthetic nucleoside analog, structurally related to cytidine It is characterized by the presence of a propyl group at the 5-position of the cytidine base and the absence of a hydroxyl group at the 2’ position of the ribose sugar
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-propylcytidine typically involves the modification of cytidine or its derivatives. One common approach is the alkylation of 2’-deoxycytidine with a propylating agent under controlled conditions. The reaction may involve the use of a base such as sodium hydride or potassium carbonate to deprotonate the nucleoside, followed by the addition of a propyl halide (e.g., propyl bromide) to introduce the propyl group at the 5-position .
Industrial Production Methods
Industrial production of 2’-Deoxy-5-propylcytidine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-5-propylcytidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-propyluracil derivatives.
Reduction: Reduction reactions can modify the propyl group or other functional groups present in the molecule.
Substitution: The propyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-propyluracil, while substitution reactions can produce various alkylated derivatives .
Scientific Research Applications
2’-Deoxy-5-propylcytidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential role in DNA replication and repair mechanisms.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Mechanism of Action
The mechanism of action of 2’-Deoxy-5-propylcytidine involves its incorporation into DNA during replication. Once incorporated, it can interfere with the normal function of DNA polymerases, leading to the inhibition of DNA synthesis. This can result in the disruption of cell division and the induction of apoptosis in rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxycytidine: Lacks the propyl group at the 5-position.
5-Aza-2’-deoxycytidine: Contains a nitrogen atom at the 5-position instead of a propyl group.
2’-Deoxy-5-methylcytidine: Contains a methyl group at the 5-position instead of a propyl group.
Uniqueness
2’-Deoxy-5-propylcytidine is unique due to the presence of the propyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability and potentially improve its efficacy as a therapeutic agent .
Properties
CAS No. |
66270-33-5 |
|---|---|
Molecular Formula |
C12H19N3O4 |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-propylpyrimidin-2-one |
InChI |
InChI=1S/C12H19N3O4/c1-2-3-7-5-15(12(18)14-11(7)13)10-4-8(17)9(6-16)19-10/h5,8-10,16-17H,2-4,6H2,1H3,(H2,13,14,18)/t8-,9+,10+/m0/s1 |
InChI Key |
WEAUJIMRWXTPBB-IVZWLZJFSA-N |
Isomeric SMILES |
CCCC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CCCC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


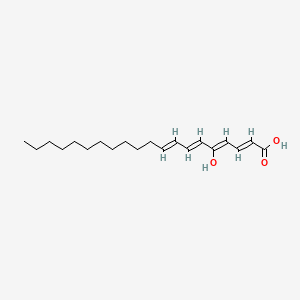
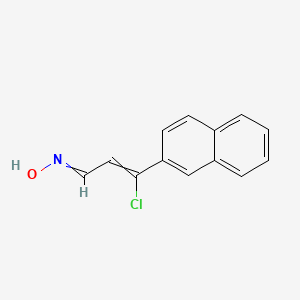


![7,9,9-Trimethyl-8-methylidene-1,4-dithiaspiro[4.5]dec-6-ene](/img/structure/B14467081.png)
![3-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]propanoic acid](/img/structure/B14467083.png)
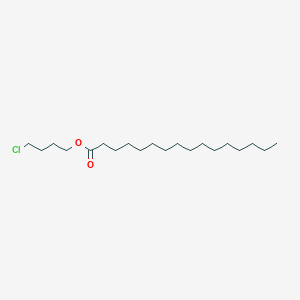
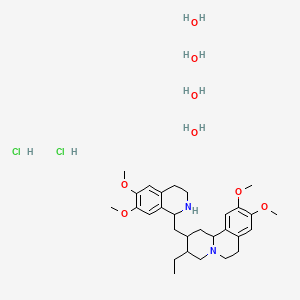
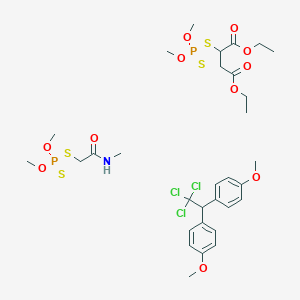

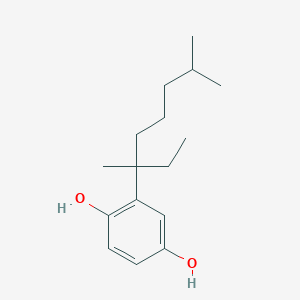
![Fluoro[bis(fluoromethyl)]methylsilane](/img/structure/B14467125.png)

